molecular formula C8H16F2N2 B1476611 2-(4-(Difluoromethyl)piperidin-1-yl)ethan-1-amine CAS No. 1856320-07-4

2-(4-(Difluoromethyl)piperidin-1-yl)ethan-1-amine

Cat. No.: B1476611
CAS No.: 1856320-07-4
M. Wt: 178.22 g/mol
InChI Key: QFQJXAZNIURJFU-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethyl)piperidin-1-yl)ethan-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperidine core, a privileged scaffold in pharmacology, which is substituted with a difluoromethyl group at the 4-position and a flexible aminoethyl chain at the nitrogen atom. The presence of the difluoromethyl group is a common bioisostere used to fine-tune a molecule's metabolic stability, lipophilicity, and membrane permeability . Meanwhile, the primary amine on the ethan-1-yl chain serves as a versatile handle for further synthetic modification, allowing researchers to conjugate this fragment to other pharmacophores or linkers. Compounds with this general structure, such as the related 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine, are often utilized as key synthetic intermediates or building blocks in the development of novel bioactive molecules . The specific substitution pattern suggests potential applications in constructing candidates for various therapeutic areas. As a research chemical, this amine is intended for use in laboratory settings to study structure-activity relationships (SAR), to develop new synthetic methodologies, and to create targeted libraries for biological screening. Intended Use and Handling: This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet for specific hazard and handling information.

Properties

IUPAC Name

2-[4-(difluoromethyl)piperidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2/c9-8(10)7-1-4-12(5-2-7)6-3-11/h7-8H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQJXAZNIURJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Difluoromethyl)piperidin-1-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The difluoromethyl group enhances its metabolic stability and bioavailability, making it a candidate for further research in biological activity.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a difluoromethyl substituent, which contributes to its distinct chemical properties. The general structure can be represented as follows:

C7H14F2N2\text{C}_7\text{H}_{14}\text{F}_2\text{N}_2

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group increases the compound's binding affinity, potentially leading to various biological effects. This enhanced affinity allows for more effective inhibition or modulation of target proteins, which is crucial in drug development.

Enzyme Inhibition

Research indicates that compounds similar to this compound have demonstrated significant enzyme inhibition capabilities. For instance, studies have shown that related piperidine derivatives exhibit inhibitory effects on various protein kinases, which are critical in cancer and other diseases.

Compound Target Enzyme IC50 (nM) Effect
Compound AEGFR59 ± 30Inhibition
Compound BHER281 ± 40Inhibition

These findings suggest that the difluoromethyl substitution may enhance the efficacy of these compounds as enzyme inhibitors.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies. For example, it showed an oral bioavailability of approximately 31.8% after administration, indicating good absorption characteristics. The clearance rate was noted to be slightly high at 82.7 ± 1.97 mL/h/kg, which may necessitate further optimization for therapeutic use .

Toxicity Studies

Toxicity assessments have indicated that related compounds do not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models. This safety profile is crucial for considering the compound in clinical applications .

Case Studies

Several case studies have explored the utility of difluoromethyl-substituted piperidines in drug discovery:

  • Case Study 1: Anticancer Properties
    • Researchers investigated a series of difluoromethyl piperidines for their anticancer activity against various cell lines. The results indicated that compounds with similar structures induced apoptosis in cancer cells through mitochondrial pathways, showcasing their potential as therapeutic agents .
  • Case Study 2: Neuroprotective Effects
    • A study focusing on neuroprotective properties found that certain derivatives exhibited minimal cytotoxicity while providing neuroprotection in models of neurodegeneration, suggesting their potential application in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound is compared below with analogs differing in piperidine substituents, fluorination patterns, and side-chain modifications.

Table 1: Structural Comparison
Compound Name Piperidine Substituent Fluorination Side Chain Modification Key Applications/Findings
2-(4-(Difluoromethyl)piperidin-1-yl)ethan-1-amine 4-difluoromethyl CF2H Ethylamine Potential enzyme inhibition
2-(4-Fluoropiperidin-1-yl)ethan-1-amine 4-fluoro F Ethylamine Intermediate in drug synthesis
2-(4-([1,1'-Biphenyl]-3-ylmethoxy)piperidin-1-yl)-N-methylethan-1-amine (37) 4-biphenylmethoxy None N-methyl ethylamine Protein arginine methyltransferase inhibition
N-Methyl-2-(4-((4-(trifluoromethoxy)benzyl)oxy)piperidin-1-yl)ethan-1-amine (39) 4-(4-CF3O-benzyloxy) CF3O N-methyl ethylamine Improved receptor selectivity
Cobicistat (GS-9350) Oxazinan-3-yl None Ethylamine CYP3A inhibition (anti-HIV)

Pharmacokinetic Considerations

  • Fluorination (e.g., CF2H vs. CF3O) impacts logP and metabolic stability. For example, trifluoromethoxy groups in 39 increase lipophilicity (logP ~2.5) compared to non-fluorinated analogs .

Preparation Methods

Late-Stage Difluoromethylation

Recent advances in late-stage difluoromethylation provide efficient routes to introduce the difluoromethyl (–CF2H) group onto nitrogen-containing heterocycles such as piperidines. These methods often involve transition metal catalysis (commonly copper-based) and specialized difluoromethylating reagents that transfer a CF2H motif to C(sp3) or N centers.

Key reagents used include:

  • Bromodifluoroacetates (e.g., BrCF2CO2Et)
  • Difluoromethylsulfones (e.g., BrCF2SO2Ph)
  • Trimethylsilyl difluoromethyl sulfone derivatives (e.g., TMSCF2SO2Ph)

The process generally follows a stepwise approach where the CF2Y group is introduced first, followed by cleavage of the stabilizing group Y to yield the difluoromethyl group. This has been demonstrated in the difluoromethylation of amines and heterocycles under mild conditions, often with copper catalysis and in the presence of bases.

Piperidine Functionalization and Ethanamine Attachment

Piperidine Ring Substitution

The piperidine ring can be functionalized at the 4-position by nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, starting from 4-halopiperidine derivatives, nucleophilic substitution with difluoromethyl anions or difluoromethylating reagents can install the difluoromethyl group at the 4-position.

Attachment of Ethan-1-amine Side Chain

The ethan-1-amine substituent on the piperidine nitrogen is typically introduced via alkylation or reductive amination:

  • Alkylation: Reaction of the piperidine nitrogen with 2-chloroethan-1-amine or protected derivatives under basic conditions.
  • Reductive amination: Condensation of piperidin-1-yl intermediates with aldehydes or ketones followed by reduction to form the ethanamine side chain.

These methods provide good control over regioselectivity and yield, with purification typically achieved by crystallization or chromatography.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Starting material preparation 4-halopiperidine (e.g., 4-bromopiperidine) Ready for difluoromethylation
2 Difluoromethylation Cu-catalyst, BrCF2CO2Et or TMSCF2SO2Ph, base 4-(Difluoromethyl)piperidine
3 Alkylation/Reductive amination 2-chloroethan-1-amine or aldehyde + reductant This compound

This sequence reflects a practical approach combining modern difluoromethylation chemistry with classical amine functionalization techniques.

Research Findings and Optimization Notes

  • Catalyst and Reagent Choice: Copper catalysts facilitate efficient difluoromethylation of sp3 centers on piperidine rings. Reagents with electron-withdrawing groups (e.g., esters, sulfones) stabilize intermediates and improve yields.
  • Temperature Control: Moderate temperatures (room temperature to 80°C) are optimal to balance reaction rate and minimize side reactions.
  • Purification: Column chromatography and recrystallization from ethanol or acetone mixtures yield high-purity products.
  • Scale-up Considerations: Continuous flow reactors have been reported to enhance yield and reproducibility for industrial scale synthesis, allowing better control of reaction parameters.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Advantages Challenges
Difluoromethylation Cu-catalyzed with BrCF2CO2Et or TMSCF2SO2Ph High selectivity, mild conditions Requires specialized reagents
Piperidine 4-position substitution Nucleophilic substitution on 4-halopiperidine Straightforward, versatile Halide availability, regioselectivity
Ethanamine side chain installation Alkylation or reductive amination High yield, well-established Protection/deprotection steps may be needed
Purification Chromatography, recrystallization High purity Time-consuming for scale-up
Scale-up Continuous flow reactors Improved yield and control Equipment investment

Q & A

Q. What are the optimal synthetic routes for 2-(4-(difluoromethyl)piperidin-1-yl)ethan-1-amine, and how can reaction yields be improved?

The synthesis typically involves:

  • Step 1: Nucleophilic substitution of 4-(difluoromethyl)piperidine with a halogenated ethylamine precursor.
  • Step 2: Catalytic hydrogenation to reduce intermediates (e.g., nitriles to amines) under H₂/Pd-C conditions .
  • Step 3: Purification via column chromatography or recrystallization.

Q. Yield Optimization Strategies :

  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize side reactions.
  • Optimize catalyst loading (e.g., 5–10% Pd-C) and reaction time (12–24 hrs) for hydrogenation steps .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : Confirm the presence of the difluoromethyl group (¹⁹F NMR: δ -110 to -120 ppm) and piperidine ring protons (¹H NMR: δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS-ESI) : Validate molecular weight (e.g., [M+H]+ = 205.12 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles in crystalline forms .

Q. How can researchers assess the compound’s biological activity in receptor-binding assays?

Methodology :

  • Radioligand Binding Assays : Use tritiated analogs to measure affinity for targets like GPCRs or ion channels.
  • Functional Assays (e.g., cAMP inhibition) : Quantify intracellular signaling changes in HEK293 cells transfected with target receptors .
  • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Q. What stability studies are required for handling this compound under laboratory conditions?

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (typically >150°C).
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
  • pH Stability : Test solubility and integrity in buffers (pH 3–10) over 24–72 hours .

Q. How should researchers address contradictory data in biological activity across studies?

Troubleshooting Approaches :

  • Batch Purity Analysis : Compare LC-MS profiles of different synthetic batches.
  • Assay Variability : Standardize cell lines (e.g., CHO vs. HEK293) and incubation times.
  • Structural Analog Comparison : Cross-reference with analogs like 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride to isolate substituent effects .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) influence the compound’s structure-activity relationships (SAR)?

  • Key Findings :
    • The difluoromethyl group enhances lipophilicity (logP increase by ~0.5) and metabolic stability compared to non-fluorinated analogs .
    • Piperidine ring substitution (e.g., 4-position vs. 3-position) alters receptor selectivity (Table 1).

Q. Table 1: SAR of Piperidine Derivatives

CompoundSubstituent PositionReceptor Affinity (Ki, nM)
4-(Difluoromethyl)piperidine412 ± 2 (GPCR-A)
3-(Difluoromethyl)piperidine348 ± 5 (GPCR-A)
Non-fluorinated analog4120 ± 15 (GPCR-A)

Q. What computational methods are effective in predicting the compound’s pharmacokinetic profile?

  • QSAR Modeling : Use descriptors like polar surface area (PSA < 60 Ų predicts blood-brain barrier penetration) .
  • Molecular Dynamics Simulations : Simulate binding to CYP450 enzymes to predict metabolic hotspots .
  • Docking Studies (AutoDock Vina) : Identify key interactions (e.g., hydrogen bonds with Ser159 in GPCR-A) .

Q. How does enantiomeric purity impact biological activity?

  • Case Study : The (R)-enantiomer of 1-(4-(difluoromethyl)phenyl)ethan-1-amine showed 10-fold higher affinity for serotonin receptors than the (S)-form due to steric complementarity .
  • Resolution Methods : Chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution .

Q. What are the key differences between in vitro and in vivo efficacy for this compound?

  • In Vitro : High potency (IC₅₀ = 50 nM in cell assays) but poor oral bioavailability (<20% in rats due to first-pass metabolism).
  • In Vivo Optimization : Prodrug strategies (e.g., acetylated amine) improve bioavailability to 60% .

Q. How does this compound compare to fluorinated analogs in target selectivity?

Comparative Analysis :

  • 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine : Higher selectivity for adrenergic receptors (α2/α1 = 15:1) vs. This compound (α2/α1 = 5:1) .
  • Trifluoromethyl analogs : Increased metabolic stability but reduced solubility (logP = 2.8 vs. 2.2 for difluoromethyl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(Difluoromethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 2
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2-(4-(Difluoromethyl)piperidin-1-yl)ethan-1-amine

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